2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol
Description
2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol is an organic compound with the molecular formula C8H11BrO2S. It is a pale yellow to yellow liquid with a distinctive thioether-like odor. This compound is used in various scientific research and industrial applications due to its unique chemical properties .
Properties
IUPAC Name |
2-[2-(5-bromothiophen-2-yl)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2S/c9-8-2-1-7(12-8)3-5-11-6-4-10/h1-2,10H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSIEARVCSEJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol typically involves the reaction of 5-bromothiophene-2-ethanol with ethylene oxide under basic conditions. The reaction is carried out by gradually adding ethylene oxide to a solution of 5-bromothiophene-2-ethanol in the presence of a base, such as sodium hydroxide, while stirring and heating the mixture. The product is then isolated and purified through standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiophene derivative.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of bromothiophenes exhibit significant inhibition of neutrophil functions, making them candidates for treating inflammatory diseases. For instance, research indicates that modifications to the thiophene ring can enhance the inhibitory activity on superoxide generation and elastase release in neutrophils, which are critical mediators of inflammation .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol | 3.01 ± 0.68 | Inhibits superoxide production |
| Derivative A | 7.78 ± 0.96 | Inhibits elastase secretion |
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity can be harnessed in various coupling reactions, making it useful for developing new materials or pharmaceuticals . The ability to modify the thiophene ring allows for fine-tuning of the compound's properties.
Materials Science
Research into the use of thiophene derivatives in organic electronics has gained traction. The unique electronic properties of thiophenes make them suitable for applications in organic semiconductors and photovoltaic devices. The incorporation of this compound into polymer matrices could enhance the electrical conductivity and stability of organic electronic devices .
Case Study 1: Anti-inflammatory Activity
A study published in PMC explored various bromothiophene derivatives, including this compound, focusing on their ability to inhibit neutrophilic functions. The results demonstrated that this compound significantly reduced superoxide anion generation and elastase release at concentrations as low as 10 μM, indicating its potential as an anti-inflammatory agent .
Case Study 2: Synthesis and Characterization
In another study, researchers synthesized this compound through a multi-step reaction involving magnesium turnings and bromothiophene derivatives. The final product was characterized using NMR spectroscopy, confirming its structure and purity. This synthesis pathway highlights the compound's utility as a precursor for further chemical modifications .
Mechanism of Action
The mechanism of action of 2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and thioether group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol can be compared with similar compounds such as:
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol: This compound has a similar structure but with an additional ethoxy group, which may affect its solubility and reactivity.
2-Acetyl-5-bromothiophene: This compound is used as a starting reagent in the synthesis of various derivatives and has different functional groups that influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of the bromothiophene and ethoxyethanol moieties, which confer distinct chemical and physical properties useful in diverse applications.
Biological Activity
2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-ol is a compound that has garnered interest due to its unique structural features and potential biological activities. The compound is characterized by the presence of a bromothiophene moiety, which is known for its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-ethanol with ethylene oxide under basic conditions. The resulting product exhibits significant reactivity due to the presence of the bromine atom and thioether group, which are crucial for its interaction with biological systems.
The mechanism of action involves binding to specific molecular targets, potentially modulating enzyme activity or receptor interactions. This compound may act as an inhibitor or modulator in various biochemical pathways, influencing processes such as neurotransmission and cellular signaling .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to 5-bromothiophene derivatives. For instance, derivatives were screened against various bacterial strains including Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of inhibitory activity. The results indicated that the incorporation of thiophene rings enhances antimicrobial efficacy .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Antiplasmodial Activity
In related research, compounds similar to this compound have been assessed for their antiplasmodial activity against Plasmodium falciparum. These studies indicate that modifications in the ethoxy group can significantly affect the inhibitory effects on parasite growth, suggesting potential for development as an antimalarial agent .
Case Studies
- Cognitive Disorders : A study explored the effects of bromothiophene derivatives on cognitive disorders by assessing their binding affinity to nicotinic receptors. Compounds similar to this compound exhibited nanomolar Ki values, indicating strong interactions with nicotinic receptors, which are crucial for cognitive function .
- Cancer Research : Investigations into the cytotoxic effects of thiophene derivatives on cancer cell lines revealed that certain modifications lead to increased cytotoxicity against breast cancer cells (MCF-7). The presence of the bromothiophene moiety was linked to enhanced cell death through apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
